molecular formula C19H24N2O2S B417989 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B417989
M. Wt: 344.5g/mol
InChI Key: HBCNJRMMCMPHMP-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The azepane and propoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
  • 2-(morpholin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one

Uniqueness

2-(1-azepanyl)-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its azepane group and propoxybenzylidene moiety may result in unique interactions and applications.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5g/mol

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H24N2O2S/c1-2-13-23-16-9-7-15(8-10-16)14-17-18(22)20-19(24-17)21-11-5-3-4-6-12-21/h7-10,14H,2-6,11-13H2,1H3/b17-14-

InChI Key

HBCNJRMMCMPHMP-VKAVYKQESA-N

SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3

Origin of Product

United States

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